molecular formula C10H10O5 B135785 Methyl 7-methoxy-1,3-benzodioxole-5-carboxylate CAS No. 22934-58-3

Methyl 7-methoxy-1,3-benzodioxole-5-carboxylate

Cat. No.: B135785
CAS No.: 22934-58-3
M. Wt: 210.18 g/mol
InChI Key: DQQKIGXHWZLSCW-UHFFFAOYSA-N
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Description

Methyl 7-methoxy-1,3-benzodioxole-5-carboxylate is an organic compound with the molecular formula C10H10O5. It is a derivative of benzodioxole, a bicyclic compound consisting of a benzene ring fused with a dioxole ring. This compound is often used as an intermediate in the synthesis of various natural products and pharmaceuticals due to its unique chemical structure and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-methoxy-1,3-benzodioxole-5-carboxylate typically involves the following steps:

    Esterification: Gallic acid is esterified with methanol in the presence of sulfuric acid to form methyl 3,4,5-trihydroxybenzoate.

    Methylation: The methyl ester is then methylated using dimethyl sulfate to produce methyl 3-methoxy-4,5-dihydroxybenzoate.

    Cyclization: The methylated ester undergoes cyclization with diiodomethane under basic conditions to form methyl 5-methoxy-3,4-methylenedioxybenzoate.

    Bromination: Finally, the compound is brominated to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but often employs optimized reaction conditions and catalysts to enhance yield and purity. Large-scale production may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-methoxy-1,3-benzodioxole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 7-methoxy-1,3-benzodioxole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.

    Biology: Investigated for its potential cytotoxic effects on cancer cell lines.

    Medicine: Explored for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 7-methoxy-1,3-benzodioxole-5-carboxylate involves its interaction with various molecular targets and pathways. It can inhibit specific enzymes or receptors, leading to alterations in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-bromo-7-methoxy-1,3-benzodioxole-5-carboxylate
  • Methyl 7-(methoxy-d3) benzo[d][1,3]dioxole-5-carboxylate
  • 7-Methoxy-1,3-benzodioxole-5-carboxylic acid

Uniqueness

Methyl 7-methoxy-1,3-benzodioxole-5-carboxylate is unique due to its specific substitution pattern on the benzodioxole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of specialized compounds and in research applications .

Properties

IUPAC Name

methyl 7-methoxy-1,3-benzodioxole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O5/c1-12-7-3-6(10(11)13-2)4-8-9(7)15-5-14-8/h3-4H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQQKIGXHWZLSCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1OCO2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20345086
Record name Methyl 3-methoxy-4,5-methylenedioxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20345086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22934-58-3
Record name Methyl 3-methoxy-4,5-methylenedioxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20345086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of methyl 3,4-dihydroxy-5-methoxybenzoate (15.3 g, 0.078 mol) in acetone (500 mL) was added CH2BrCl (34.4 g, 0.27 mol) and K2CO3 (75 g, 0.54 mol) at 80° C. The resulting mixture was heated at reflux for 4 h. The mixture was cooled to room temperature and solid K2CO3 was filtered off. The filtrate was concentrated under reduced pressure, and the residue was dissolved in EtOAc (100 mL). The organic layer was washed with water, dried over anhydrous Na2SO4, and evaporated under reduced pressure to give the crude product, which was purified by column chromatography on silica gel (Petroleum Ether/Ethyl Acetate=10:1) to afford methyl 7-methoxybenzo[d][1,3]dioxole-5-carboxylate (12.6 g, 80%). 1H NMR (400 MHz, CDCl3) δ 7.32 (s, 1H), 7.21 (s, 1H), 6.05 (s, 2H), 3.93 (s, 3H), 3.88 (s, 3H).
Quantity
15.3 g
Type
reactant
Reaction Step One
[Compound]
Name
CH2BrCl
Quantity
34.4 g
Type
reactant
Reaction Step One
Name
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Synthesis of the title compound from methyl 3-methoxy-4,5-methylenedioxybenzoate was carried out by applying the synthetic procedure of 3,5-diisopropoxy-4-methoxyphenylboronic acid from methyl 3,5-diisopropoxy-4-methoxybenzoate in Reference Example 6. From methyl 3-methoxy-4,5-methylenedioxybenzoate (4.30 g, 20.5 mmol), 3-methoxy-4,5-methylenedioxybenzoic acid (3.00 g) was obtained as colorless prisms (melting point: 215.0-216.0° C.) (yield: 71%). From 3-methoxy-4,5-methylenedioxybenzoic acid (2.50 g, 12.7 mmol), 3-methoxy-4,5-methylenedioxy-1-nitrobenzene was obtained as a pale yellow amorphous powder (1.26 g, yield: 50%). From 3-methoxy-4,5-methylenedioxy-1-nitrobenzene (1.26 g, 16.4 mmol), 1-iodo-3-methoxy-4,5-methylenedioxybenzene was obtained as pale yellow needles (melting point: 71.0-72.0° C.) (1.08 g, yield: 61%). From 1-iodo-3-methoxy-4,5-methylenedioxybenzene (750.0 mg, 2.70 mmol), the title compound was obtained as a colorless crystalline powder (melting point: 279.0-281.0° C.) (347.0 mg, yield: 66%).
Name
3,5-diisopropoxy-4-methoxyphenylboronic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
methyl 3,5-diisopropoxy-4-methoxybenzoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Combine methyl 3-methoxy-4,5-dihydroxybenzoate (0.93 g, 4.6 mmol) and potassium carbonate (3.2 g, 23.4 mmol) in acetone (25 mL) and dimethylformamide (25 mL). Add diiodomethane (6.3 g, 23.3 mmol). Heat to reflux. After 24 hours, cool in an ice bath, acidify with a 1 M aqueous hydrochloric acid solution (35 mL), and extract twice with ethyl acetate. Combine the organic layers and extract with brine. Dry over MgSO4, filter, and concentrate in vacuo to give methyl 3-methoxy-4,5-methylenedioxybenzoate.
Quantity
0.93 g
Type
reactant
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step Two
Quantity
6.3 g
Type
reactant
Reaction Step Three
Quantity
35 mL
Type
reactant
Reaction Step Four
Quantity
25 mL
Type
solvent
Reaction Step Five
Quantity
25 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods IV

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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